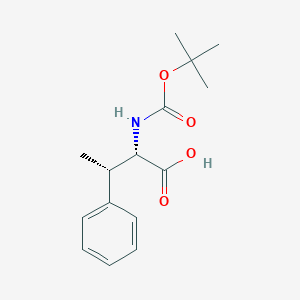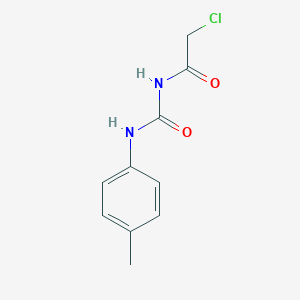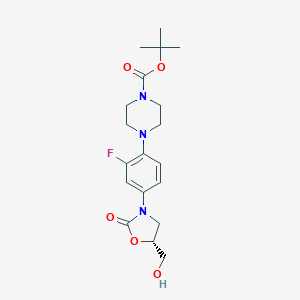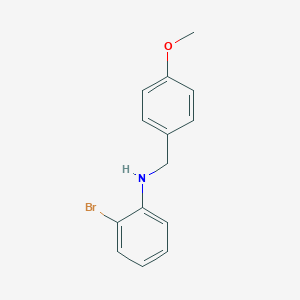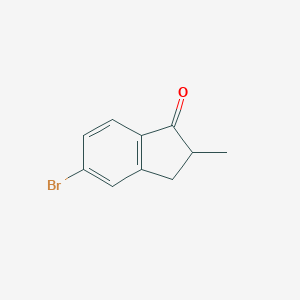
5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
Vue d'ensemble
Description
“5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one” is a chemical compound with the CAS Number: 104107-22-4 . It has a molecular weight of 225.08 . The IUPAC name for this compound is 5-bromo-2-methyl-1-indanone .
Molecular Structure Analysis
The molecular structure of “5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one” can be represented by the linear formula C10H9BrO . The InChI code for this compound is 1S/C10H9BrO/c1-6-4-7-5-8 (11)2-3-9 (7)10 (6)12/h2-3,5-6H,4H2,1H3 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored sealed in a dry environment at room temperature .Applications De Recherche Scientifique
Organic Synthesis Building Block
5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one serves as a building block in organic synthesis. For example, 1-bromo-3-buten-2-one, a related compound, has been investigated for its utility in forming 5-membered-aza-heterocycles and carbocycles, showcasing its versatility in organic synthesis (Westerlund, Gras, & Carlson, 2001).
Crystal Structure Analysis
This compound is used in the study of crystal structures. For instance, a study on 7-bromo-5-(2′-chloro)phenyl-1,2,4,5-tetrahydro-3H-1,4-benzodiazepin-2,3-dione, a structurally related molecule, involved detailed X-ray crystallography to understand molecular forms and assembly modes in crystals (Kravtsov et al., 2012).
Pesticide Intermediate
5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one derivatives have applications in pesticide synthesis. For instance, 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester, a key intermediate in the pesticide Indoxacarb, has been synthesized using a method involving 5-chloro-2,3-dihydro-1H-inden-1-one (Jing, 2012).
Ligand Synthesis for Metal Salts
Compounds like 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one are used in the synthesis of ligands for binding metal salts. The one-pot halomethylation of salicylaldehydes, for instance, is a method to create functional arms for further applications in coordination chemistry (Wang et al., 2006).
Synthesis of Biologically Active Compounds
This compound is involved in the synthesis of various biologically active compounds. For example, the study of the absolute configuration of cis- and trans-2-bromo-2,3-dihydro-1H-inden-1-ols, which are intermediates in such syntheses, utilizes enzymatic kinetic resolution and X-ray diffraction analysis (Prysiazhnuk, Rusanov, & Kolodiazhnyi, 2021).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .
Propriétés
IUPAC Name |
5-bromo-2-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c1-6-4-7-5-8(11)2-3-9(7)10(6)12/h2-3,5-6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWXCOYOQNIWPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1=O)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564726 | |
| Record name | 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one | |
CAS RN |
104107-22-4 | |
| Record name | 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

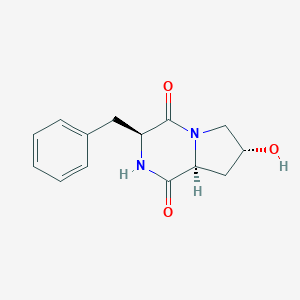
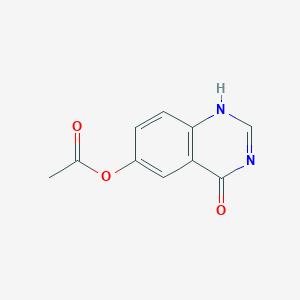
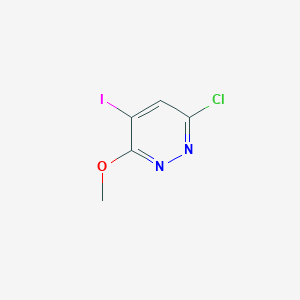
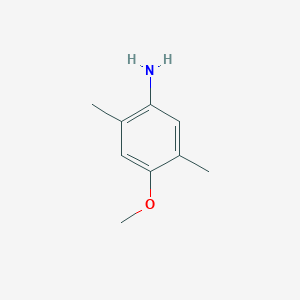
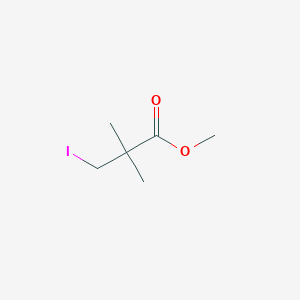
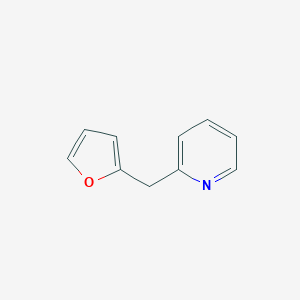
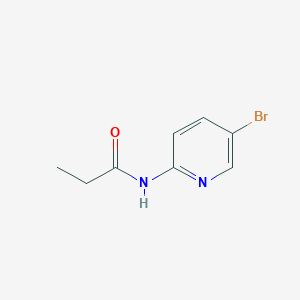
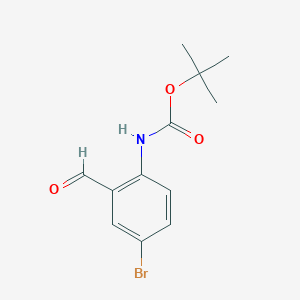
![[1-(4-Fluorobenzyl)piperidin-4-yl]methanol](/img/structure/B169041.png)
![5-Bromo-3-methylbenzo[b]thiophene](/img/structure/B169043.png)
